molecular formula C44H34 B8244095 1,4-Ditritylbenzene

1,4-Ditritylbenzene

Cat. No.: B8244095
M. Wt: 562.7 g/mol
InChI Key: IWCZZOOPQBLYDZ-UHFFFAOYSA-N
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Description

1,4-Ditritylbenzene: is an organic compound with the molecular formula C₄₄H₃₄ and a molecular weight of 562.74 g/mol . It is a derivative of benzene, where two trityl (triphenylmethyl) groups are attached to the 1 and 4 positions of the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

1,4-Ditritylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives such as bromobenzene or nitrobenzene.

    Oxidation: Quinones or other oxidized benzene derivatives.

    Reduction: Reduced benzene derivatives such as cyclohexane derivatives.

Mechanism of Action

The mechanism of action of 1,4-ditritylbenzene primarily involves its role as an intermediate in various chemical reactions. The trityl groups attached to the benzene ring can stabilize reaction intermediates, facilitating the formation of desired products. The compound can participate in electrophilic aromatic substitution reactions, where the trityl groups act as electron-donating groups, enhancing the reactivity of the benzene ring towards electrophiles .

Comparison with Similar Compounds

    1,4-Dimethoxybenzene: Similar to 1,4-ditritylbenzene but with methoxy groups instead of trityl groups.

    1,4-Dibromobenzene: Contains bromine atoms instead of trityl groups.

    1,4-Dinitrobenzene: Contains nitro groups instead of trityl groups.

Uniqueness:

This compound is unique due to the presence of bulky trityl groups, which provide steric hindrance and influence the reactivity of the benzene ring. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and materials .

Properties

IUPAC Name

1,4-ditritylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCZZOOPQBLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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